molecular formula C12H12N2O2 B138074 Ethyl 4-(1H-pyrazol-1-YL)benzoate CAS No. 143426-47-5

Ethyl 4-(1H-pyrazol-1-YL)benzoate

Número de catálogo: B138074
Número CAS: 143426-47-5
Peso molecular: 216.24 g/mol
Clave InChI: OJGQSNIJSFGVJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(1H-pyrazol-1-yl)benzoate is an ester derivative featuring a pyrazole ring substituted at the para position of a benzoate backbone. Its molecular formula is C₁₃H₁₄N₂O₂, with a molar mass of 230.26 g/mol. The compound crystallizes in a triclinic system (space group P1) with distinct structural characteristics:

  • Dihedral angle: 76.06° between the pyrazole and benzene planes .
  • Ethyl group conformation: Antiperiplanar geometry (C–O–C–C = −175.4°) .
  • Intermolecular interactions: Weak C–H⋯π contacts involving pyrazole and benzene rings, forming a 3D network .

Pyrazole derivatives are pharmacologically significant, exhibiting antifungal, antitumor, and antiangiogenic activities . This compound serves as a precursor in synthesizing bioactive molecules and materials science applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: Ethyl 4-(1H-pyrazol-1-yl)benzoate can undergo oxidation reactions, typically using oxidizing agents like or [][3].

    Reduction: Reduction reactions can be performed using reducing agents such as or [][3].

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazole ring can be substituted with various nucleophiles[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base[][3].

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives[][3].

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

The following table compares Ethyl 4-(1H-pyrazol-1-yl)benzoate with analogs modified at the aromatic or heterocyclic positions:

Compound Name Substituent/Modification Key Structural/Functional Differences Notable Properties
This compound Pyrazole at para position Dihedral angle: 76.06°; anti ethyl conformation Weak C–H⋯π interactions; 3D packing
Ethyl 2-nitro-4-(1H-pyrazol-1-yl)benzoate Nitro group at ortho position Electron-withdrawing nitro group Altered electronic density; potential for enhanced reactivity in electrophilic substitutions
Ethyl 4-(1H-tetrazol-1-yl)benzoate Tetrazole ring (smaller heterocycle) Increased hydrogen-bonding capacity Higher solubility in polar solvents; irritant handling requirements
Ethyl 4-(dimethylamino)benzoate Dimethylamino group (para) Electron-donating substituent Higher reactivity in resin cements; improved degree of conversion compared to methacrylate analogs

Heterocyclic Ring Modifications

Compounds with alternative heterocycles attached to the benzoate core exhibit distinct physicochemical and biological properties:

  • Pyridazine/Isoxazole Derivatives (e.g., I-6230, I-6232): Pyridazine or methylisoxazole rings replace pyrazole.
  • Imidazo[1,2-b]pyrazole Derivatives (e.g., Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate): Fused imidazole-pyrazole systems enhance rigidity and planar stacking. Such structures are common in kinase inhibitors due to improved target engagement .

Actividad Biológica

Ethyl 4-(1H-pyrazol-1-YL)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure comprises a pyrazole ring linked to a benzoate ester, which enhances its solubility and potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2

This compound features a pyrazole ring, which is known for its ability to engage in hydrogen bonding and π-π interactions with biological macromolecules, making it a versatile candidate for drug development.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The pyrazole moiety can inhibit enzyme activity by binding to the active sites, leading to altered biochemical pathways. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Pharmacological Activities

This compound has been associated with several pharmacological activities:

  • Anti-inflammatory : The compound exhibits potential as an anti-inflammatory agent by inhibiting COX enzymes and reducing prostaglandin synthesis .
  • Analgesic : Its ability to modulate pain pathways suggests analgesic properties, similar to other pyrazole derivatives like phenylbutazone .
  • Antimicrobial : Preliminary studies indicate that pyrazole-containing compounds may possess antibacterial and antifungal activities, warranting further investigation into their use as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Enzyme Inhibition : A study demonstrated that derivatives of pyrazoles could inhibit meprin enzymes, which are implicated in various pathological conditions. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring significantly affected inhibitory potency .
  • Molecular Docking Studies : Computational modeling has shown that this compound can effectively bind to COX enzymes. Docking studies revealed specific interactions with key amino acid residues, supporting its role as an inhibitor .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of pyrazole derivatives. Results indicated a significant reduction in inflammation markers when treated with these compounds compared to controls .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(1H-pyrazol-3-yl)benzoatePyrazole ring attached at different positionVariation in biological activity due to substitution
Mthis compoundMethyl instead of ethyl esterSolubility differences impacting pharmacokinetics
Ethyl 4-(1H-imidazol-1-yl)benzoateImidazole instead of pyrazolePotentially different biological targets due to structure

This table illustrates how variations in structure can influence the biological activity and pharmacological profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(1H-pyrazol-1-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be introduced to a brominated benzoate precursor using potassium carbonate as a base in acetone under reflux (65°C for 6 hours), yielding ~66% crude product . Purification via slow ethanol evaporation produces crystals suitable for structural analysis . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Column chromatography (e.g., hexane/ethyl acetate with triethylamine) is recommended for isolating derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., N1–N2 = 1.348 Å), dihedral angles (76.06° between pyrazole and benzene planes), and weak C–H⋯π interactions in the crystal lattice .
  • NMR : Confirms regiochemistry and purity, with distinct signals for ester (-COOEt) and pyrazole protons .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrazole ring vibrations .

Q. How does the crystal packing of this compound influence its physicochemical properties?

The anti-conformation of the ethyl ester side chain (C–O–C–C = 175.4°) minimizes steric hindrance, while weak intermolecular C–H⋯π interactions (3.8–4.0 Å) contribute to a stable 3D network. This packing reduces solubility in nonpolar solvents, relevant for formulation studies .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial assays focus on binding affinity to enzymatic targets (e.g., kinases, receptors) using surface plasmon resonance (SPR) or fluorescence polarization. Pyrazole derivatives often exhibit antifungal and antitumor activity, requiring MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., displacement parameters, residual density) be resolved during refinement?

Use SHELXTL or SHELXL for refinement, applying constraints to H-atoms and validating thermal displacement parameters (Uiso). For example, in the title compound, residual density peaks (Δρ = ±0.23 eÅ⁻³) were managed via iterative least-squares refinement, achieving R1 = 0.067 and wR2 = 0.201 . Contradictions in hydrogen-bond geometry may require re-evaluating symmetry operations or disorder modeling .

Q. What computational methods validate the photophysical properties of pyrazole-benzoate derivatives in OLED applications?

Time-dependent density functional theory (TD-DFT) predicts solvatochromic effects and dipole moments. For example, substituents on the pyrazole ring alter π→π* transitions, quantified using Gaussian09 with B3LYP/6-31G(d) basis sets. Experimental validation involves UV-Vis spectroscopy in solvents of varying polarity .

Q. How do steric and electronic effects influence synthetic yields in derivatization reactions (e.g., introducing tetrazole or azo groups)?

Bulky substituents (e.g., tetrazole) require longer reaction times and elevated temperatures due to steric hindrance. Electron-withdrawing groups (e.g., -NO2) on the benzoate ring deactivate electrophilic sites, necessitating catalysts like ZnCl2 or Pd-based systems for cross-coupling . Yields improve with microwave-assisted synthesis or flow chemistry .

Q. What strategies mitigate challenges in experimental phasing for structurally similar derivatives?

Employ SHELXC/D/E pipelines for high-throughput phasing. For example, using synchrotron radiation (λ = 0.710–0.920 Å) enhances anomalous scattering for heavy-atom derivatives. Molecular replacement with homologous structures (e.g., 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene) is viable if sequence identity exceeds 70% .

Q. How do intermolecular interactions affect the compound’s reactivity in solid-state reactions?

Weak C–H⋯π interactions (3.6–3.8 Å) stabilize transition states in mechanochemical reactions. Ball-milling with co-crystals (e.g., urea) enhances surface area and reactivity, enabling solvent-free Suzuki-Miyaura couplings .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

ParameterValue
Space groupTriclinic, P1
Unit cell dimensionsa = 8.1338 Å, b = 8.1961 Å, c = 10.7933 Å
Dihedral angle76.06° (pyrazole vs. benzene)
R-factorsR1 = 0.067, wR2 = 0.201

Table 2: Synthetic Optimization Variables

VariableOptimal Condition
SolventAcetone or ethanol
Temperature65–80°C
CatalystK2CO3 (2–3 eq)
PurificationEthanol evaporation or column chromatography

Propiedades

IUPAC Name

ethyl 4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGQSNIJSFGVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359580
Record name ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-47-5
Record name ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(1H-pyrazol-1-yl)benzoic acid (CAS 160209-00-0, 678 mg, 3.60 mmol) in absolute EtOH (10 mL) was added sulfuric acid (0.1 mL) at room temperature. The reaction mixture was heated to reflux and stirred for 71 h, then concentrated under reduced pressure. The residue was partitioned between sat. aq. NaHCO3 (60 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound as an off white solid (711 mg, 91%): 1H NMR (400 MHz, CDCl3, δ in ppm) 8.14 (d, J=8.6 Hz, 2H), 8.01 (d, J=2.5 Hz, 1H), 7.78 (d, J=8.8 Hz, 2H), 7.78-7.75 (m, 1H), 6.51 (t, J=1.8 Hz, 1H), 4.39 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.0 Hz, 3H).
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-fluorobenzoate (105 g) in DMSO (250 mL) were added pyrazole (34.0 g) and potassium carbonate (138 g), and the mixture was heated with stirring at 130° C. for 16 hr. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (73.7 g).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with ethyl 4-iodobenzoate (336 μL, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=80/20) to provide 400 mg (93% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.